molecular formula C14H8N2O2S3 B1296311 Isothiocyanatophenyl sulfone CAS No. 4430-49-3

Isothiocyanatophenyl sulfone

Cat. No.: B1296311
CAS No.: 4430-49-3
M. Wt: 332.4 g/mol
InChI Key: PQCJXOVOHXALIO-UHFFFAOYSA-N
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Description

Isothiocyanatophenyl sulfone is a chemical compound with the molecular formula C14H8N2O2S3. It is a yellow crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isothiocyanatophenyl sulfone can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large reactors, precise control of reaction parameters, and purification techniques to ensure the compound meets industrial standards. The production process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Isothiocyanatophenyl sulfone undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, resulting in the formation of adducts.

    Oxidation and Reduction Reactions: The sulfonyl groups can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Catalysts such as bases or acids may be used to facilitate certain reactions.

Major Products:

    Thiourea Derivatives: Formed through nucleophilic substitution reactions.

    Adducts: Resulting from addition reactions with nucleophiles.

Scientific Research Applications

Isothiocyanatophenyl sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Isothiocyanatophenyl sulfone involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of isothiocyanate groups, which are highly electrophilic. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Isothiocyanato-4-(2-isothiocyanatoethyl)sulfonylbenzene
  • 1-Isothiocyanato-4-(4-isothiocyanatophenyl)benzene

Uniqueness: Isothiocyanatophenyl sulfone is unique due to its dual isothiocyanate groups and sulfonyl substitution, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Properties

IUPAC Name

1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S3/c17-21(18,13-5-1-11(2-6-13)15-9-19)14-7-3-12(4-8-14)16-10-20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCJXOVOHXALIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301076
Record name 1,1'-Sulfonylbis(4-isothiocyanatobenzene)
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Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-49-3
Record name 1,1′-Sulfonylbis[4-isothiocyanatobenzene]
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Record name 1,1'-Sulfonylbis(4-isothiocyanatobenzene)
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Record name NSC140913
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Record name 1,1'-Sulfonylbis(4-isothiocyanatobenzene)
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Record name 4430-49-3
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